molecular formula C11H17NO B077412 2-(N-Ethyl-p-toluidino)ethanol CAS No. 13386-60-2

2-(N-Ethyl-p-toluidino)ethanol

Cat. No.: B077412
CAS No.: 13386-60-2
M. Wt: 179.26 g/mol
InChI Key: WULPPMCTKHSRAO-UHFFFAOYSA-N
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Description

2-(N-Ethyl-p-toluidino)ethanol is a significant chemical intermediate prized in industrial and academic research, particularly in the synthesis of specialized dyes and pigments. Its molecular structure, featuring both a tertiary aromatic amine and a hydroxyl-functionalized ethyl chain, makes it a versatile precursor in the development of triarylmethane and related dyestuffs. Researchers utilize this compound to confer specific solubility and chromophoric properties to target molecules, which is critical for applications in textile chemistry, imaging technologies, and the formulation of colorants with tailored spectral characteristics. The mechanism of action in its primary applications involves its role as an electron donor and a building block that can be readily oxidized or incorporated into larger, conjugated systems, thereby influencing the light absorption and emission profiles of the final product. This reagent is essential for scientists exploring novel synthetic pathways, optimizing dye performance, and advancing materials science. It is supplied with detailed analytical documentation, including HPLC and NMR data, to ensure batch-to-batch consistency and support high-impact research. Handle with appropriate safety precautions in a controlled laboratory setting.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

13386-60-2

Molecular Formula

C11H17NO

Molecular Weight

179.26 g/mol

IUPAC Name

2-(N-ethyl-4-methylanilino)ethanol

InChI

InChI=1S/C11H17NO/c1-3-12(8-9-13)11-6-4-10(2)5-7-11/h4-7,13H,3,8-9H2,1-2H3

InChI Key

WULPPMCTKHSRAO-UHFFFAOYSA-N

SMILES

CCN(CCO)C1=CC=C(C=C1)C

Canonical SMILES

CCN(CCO)C1=CC=C(C=C1)C

Other CAS No.

13386-60-2

Origin of Product

United States

Synthetic Methodologies and Reaction Pathways

Established Synthetic Routes to 2-(N-Ethyl-p-toluidino)ethanol

Traditional synthesis of this compound relies on well-documented reactions that provide reliable, albeit sometimes environmentally taxing, routes to the target molecule.

The most common approach involves a two-step sequence. First, the secondary amine, N-ethyl-p-toluidine, is prepared from p-toluidine (B81030). Second, this intermediate is reacted to introduce the 2-hydroxyethyl group.

Step 1: N-Ethylation of p-Toluidine: This transformation can be achieved using various ethylating agents. A conventional method involves the reaction of p-toluidine with an ethyl halide, such as ethyl bromide, often in the presence of a base to neutralize the hydrogen halide byproduct. An alternative alkylating agent is ethyl p-toluenesulfonate. orgsyn.org

Step 2: Hydroxyethylation of N-Ethyl-p-toluidine: The introduction of the hydroxyethyl (B10761427) moiety onto the nitrogen atom of N-ethyl-p-toluidine is typically accomplished through its reaction with ethylene (B1197577) oxide. This reaction involves the nucleophilic ring-opening of the epoxide by the amine. wikipedia.orgijrcs.org Another established reagent for this purpose is 2-chloroethanol (B45725), where the reaction proceeds as a nucleophilic substitution, often requiring a base to scavenge the liberated HCl. A patent describing the synthesis of the di-substituted analogue, N,N-bis(2-hydroxyethyl)-p-toluidine, utilizes p-toluidine and 2-chloroethanol in the presence of sodium hydroxide (B78521) and a composite aminolysis initiator. google.com A similar mono-addition can be achieved by controlling the stoichiometry.

Table 1: Established Alkylation and Hydroxyethylation Strategies
Reaction StepStarting MaterialReagent(s)General Conditions
N-Ethylationp-ToluidineEthyl bromideReaction in a sealed vessel, gradual warming. orgsyn.org
N-Ethylationp-ToluidineEthyl p-toluenesulfonateClassical alkylation method. orgsyn.org
HydroxyethylationN-Ethyl-p-toluidineEthylene oxideNucleophilic addition, often requires controlled temperature and pressure. wikipedia.orgwipo.int
HydroxyethylationN-Ethyl-p-toluidine2-ChloroethanolRequires a base (e.g., NaOH) to neutralize HCl; elevated temperatures (50-85°C). google.com

Catalytic methods offer an alternative, often more efficient, means of synthesizing the N-ethyl-p-toluidine intermediate. These approaches frequently utilize alcohols as alkylating agents, which are generally less toxic and more economical than alkyl halides.

One prominent catalytic method is the reaction of p-toluidine directly with ethanol (B145695) at elevated temperatures and pressures. This "borrowing hydrogen" or "hydrogen autotransfer" reaction is facilitated by a catalyst that temporarily abstracts hydrogen from the alcohol to form an aldehyde, which then reacts with the amine before the hydrogen is returned. Various catalysts have been explored for the N-alkylation of aromatic amines with alcohols, including phosphorus oxyhalides, which facilitate the reaction at temperatures around 280°C and pressures of approximately 60 bar. google.com More sophisticated and milder catalytic systems employing transition metals like iridium and ruthenium have also proven highly effective for this transformation. nih.govrsc.org

Table 2: Catalytic Approaches for N-Ethylation of p-Toluidine
Starting MaterialsCatalyst SystemGeneral ConditionsReference
p-Toluidine, EthanolPhosphorus oxychloride (POCl₃)High temperature (~280°C), high pressure (~60 bar). google.com
Anilines, AlcoholsIridium(I) NHC ComplexesBasic medium, allows for lower temperatures. rsc.org
Anilines, AlcoholsRuthenium(II) NHC ComplexesEffective for a broad range of amines and alcohols. nih.gov

Advanced Synthetic Innovations and Green Chemistry Paradigms

Recent research has focused on developing more sustainable and environmentally benign synthetic routes. These innovations emphasize waste reduction, energy efficiency, and the use of renewable resources.

A key principle of green chemistry is the elimination of volatile organic solvents. For the N-alkylation step, solvent-free conditions have been successfully implemented. This is often achieved by using one of the reactants, typically the alcohol, in excess to act as the reaction medium. Catalytic systems based on pincer-nickel complexes have been shown to be highly active for the N-alkylation of amines with alcohols under solvent-free conditions. acs.orgresearchgate.net Similarly, a patent describes the direct, solvent-free synthesis of N-ethyl-N-hydroxyethyl aniline (B41778) from N-ethyl aniline and ethylene oxide using taurine (B1682933) as a catalyst, highlighting a greener approach to the hydroxyethylation step as well. google.com

Table 3: Examples of Solvent-Free Synthetic Methods
Reaction TypeReactantsCatalyst/ConditionsKey Advantage
N-AlkylationAmines, AlcoholsPincer-Nickel ComplexEliminates organic solvent waste, high turnover numbers. acs.orgresearchgate.net
N-AlkylationAmines, AlcoholsRuthenium–NNN-pincer complexHigh turnovers and good yields without solvent. researchgate.net
HydroxyethylationN-ethyl aniline, Ethylene oxideTaurine catalyst, temperature programmingAvoids solvents, good atom economy. google.com

A long-term goal of green chemistry is to replace petrochemical feedstocks with renewable, biomass-derived alternatives. The precursors for this compound—p-toluidine, an ethyl group source, and a hydroxyethyl group source—can potentially be sourced from biomass.

Ethanol and Ethylene Oxide: Bio-ethanol, produced by fermenting sugars from crops or cellulosic biomass, is a readily available green solvent and ethylating agent. Furthermore, bio-ethanol can be dehydrated to produce bio-ethylene, which can then be oxidized to form bio-ethylene oxide, providing a fully renewable route to the hydroxyethylating agent.

p-Toluidine: The traditional synthesis of p-toluidine starts with toluene (B28343), a component of crude oil. Toluene is nitrated to p-nitrotoluene, which is subsequently reduced to p-toluidine using methods like catalytic hydrogenation (e.g., with a Pd/C catalyst) or reduction with metals like tin in acidic conditions. rochester.edugoogle.comsciencemadness.org The development of biorefinery processes offers a potential future route to aromatic platform chemicals like toluene from lignin (B12514952), a complex polymer found in wood and other plant matter. nih.gov This would enable the production of p-toluidine from a renewable carbon source.

Table 4: Conventional vs. Potential Bio-Based Routes for Precursors
PrecursorConventional SourcePotential Bio-Based Route
Ethanol (Ethylating Agent)Petroleum (via ethylene hydration)Fermentation of sugars/cellulosic biomass.
Ethylene Oxide (Hydroxyethylating Agent)Petroleum (via ethylene oxidation)Dehydration of bio-ethanol to bio-ethylene, followed by oxidation.
p-ToluidinePetroleum (via toluene)Catalytic conversion of biomass-derived lignin to toluene, followed by nitration and reduction. nih.gov

Mechanistic Studies of this compound Formation

Understanding the reaction mechanisms is crucial for optimizing reaction conditions and catalyst design. The formation of this compound involves two key mechanistic steps.

The first step, N-ethylation , can follow different pathways depending on the reagents. When using an ethyl halide, the mechanism is a straightforward bimolecular nucleophilic substitution (SN2) reaction. The nitrogen atom of p-toluidine, with its lone pair of electrons, acts as a nucleophile, attacking the electrophilic α-carbon of the ethyl halide and displacing the halide ion as a leaving group.

The second step, hydroxyethylation with ethylene oxide, proceeds via the nucleophilic ring-opening of the strained three-membered epoxide ring. The nitrogen atom of N-ethyl-p-toluidine attacks one of the carbon atoms of ethylene oxide. This attack can be facilitated by an acid catalyst, which protonates the epoxide oxygen, making the ring more susceptible to nucleophilic attack. cdnsciencepub.com In the absence of a strong acid, the reaction can proceed under neutral or base-catalyzed conditions, where the amine directly opens the ring, followed by a proton transfer (often from another amine molecule or a protic solvent) to yield the final ethanolamine (B43304) product. wikipedia.orgrsc.org

For the catalytic N-alkylation with ethanol , the widely accepted mechanism is the "borrowing hydrogen" pathway. rsc.orgacs.org This process involves:

Dehydrogenation: The metal catalyst removes two hydrogen atoms from the ethanol to form acetaldehyde (B116499) and a metal-dihydride species.

Condensation: The p-toluidine reacts with the acetaldehyde, eliminating a molecule of water to form an intermediate N-ethylidene-p-toluidine (an imine).

Hydrogenation: The metal-dihydride species then transfers the hydrogen atoms back to the imine, reducing it to the final product, N-ethyl-p-toluidine, and regenerating the active catalyst.

This catalytic cycle avoids the use of stoichiometric activating reagents and produces water as the only major byproduct, representing an atom-economical and greener synthetic strategy.

Role of Catalysis in Reaction Kinetics and Selectivity

Catalysis plays a critical role in the synthesis of the precursor N-ethyl-p-toluidine, particularly when using ethanol as the ethylating agent. The direct alkylation of toluidines with ethanol typically requires high temperatures and the presence of a catalyst to proceed at a practical rate. orgsyn.orgmit-ivy.com

Solid acid catalysts are often employed for the vapor-phase alkylation of anilines and toluidines. For instance, in a process analogous to the synthesis of N-ethyl-o-toluidine, a phosphoric acid-silica (H₃PO₄-SiO₂) catalyst can be used in a fluidized bed reactor. mit-ivy.com The catalyst's acidic sites facilitate the dehydration of ethanol to form ethylene or activate the ethanol molecule for nucleophilic attack by the amine.

The reaction kinetics are significantly enhanced by the catalyst, allowing the reaction to occur at lower temperatures than would otherwise be required. The catalyst also influences the selectivity of the reaction. The primary goal is to achieve mono-alkylation to produce N-ethyl-p-toluidine, while minimizing the formation of the di-alkylation byproduct, N,N-diethyl-p-toluidine. mit-ivy.com Selectivity is controlled by optimizing several reaction parameters, including temperature, pressure, the molar ratio of reactants, and the specific properties of the catalyst, such as its surface area and acidity.

High temperatures and a high ethanol-to-toluidine ratio can favor the formation of the diethylated byproduct. Therefore, careful control of these parameters is essential for maximizing the yield of the desired N-ethyl-p-toluidine.

Table 1: Example of Catalytic Alkylation Parameters for Toluidine (Analogous System) Data based on the synthesis of N-ethyl-o-toluidine, which demonstrates the principles of catalytic selectivity. mit-ivy.com

ParameterValueImpact on Kinetics & Selectivity
CatalystH₃PO₄-SiO₂Increases reaction rate.
Temperature330°CAffects rate and byproduct formation.
Reactant Ratio (Toluidine:Ethanol)1:1.2 (molar)Influences the extent of alkylation.
Conversion Rate80%Indicates overall reaction efficiency.
Selectivity (N-ethyl product)82.5%Percentage of reacted toluidine converted to the desired mono-ethylated product.
Selectivity (N,N-diethyl product)13.1%Percentage of reacted toluidine converted to the undesired di-ethylated product.

The subsequent reaction of N-ethyl-p-toluidine with ethylene oxide to form the final product, this compound, is typically conducted at elevated temperatures (e.g., 130-135°C for the meta-isomer) and may be carried out without a catalyst, although acidic or basic catalysts can be used to accelerate the reaction. chemicalbook.comwikipedia.org

Chemical Reactivity and Transformation Pathways

Fundamental Reaction Mechanisms of 2-(N-Ethyl-p-toluidino)ethanol

The reactivity of this compound is a composite of the individual reactivities of its constituent functional groups, which can also exhibit synergistic or competing effects.

Nucleophilic and Electrophilic Reactivity

The presence of both a nitrogen and an oxygen atom with lone pairs of electrons endows this compound with significant nucleophilic character. The tertiary amine is a key nucleophilic center. The nitrogen atom's lone pair is available for donation to electrophiles. However, its nucleophilicity is somewhat attenuated by the electron-withdrawing effect of the aromatic ring.

The hydroxyl group also acts as a nucleophile, particularly when deprotonated to form an alkoxide. This enhances its reactivity towards electrophiles.

The aromatic ring of the p-toluidine (B81030) moiety is susceptible to electrophilic aromatic substitution. The N-ethyl and the methyl groups are activating and direct incoming electrophiles to the ortho and para positions. However, the bulky N-ethyl-2-hydroxyethyl substituent can sterically hinder attack at the ortho position. In strongly acidic media, protonation of the amino group to form an anilinium ion deactivates the ring towards electrophilic attack and directs incoming substituents to the meta position. ncert.nic.in

Oxidation and Reduction Chemistry

The N-alkylaniline core of this compound is susceptible to oxidation. Oxidation can occur at the nitrogen atom, potentially leading to the formation of N-oxides or, with stronger oxidizing agents, radical cations which can undergo further reactions like dimerization. researchgate.net The aromatic ring can also be oxidized under harsh conditions.

The reduction of the aromatic nitro compounds to form the corresponding amines is a common synthetic route. google.commasterorganicchemistry.comcommonorganicchemistry.comwikipedia.org However, in the case of this compound, the amine is already present. The aromatic ring can be reduced under forcing conditions, such as high-pressure catalytic hydrogenation, to yield the corresponding cyclohexyl derivative. The hydroxyl group is generally resistant to reduction.

Hydrolytic Stability and Pathways

Derivatization Chemistry of the Aminoalcohol Moiety

The presence of both an amine and a hydroxyl group allows for a wide range of derivatization reactions, enabling the modification of the compound's physical and chemical properties.

Reactions at the Amine Functionality

The tertiary amine of this compound can undergo further alkylation with reactive alkyl halides to form quaternary ammonium (B1175870) salts. google.comresearchgate.net This reaction introduces a permanent positive charge and significantly alters the solubility and biological activity of the molecule.

Acylation of the amine is not possible as it is a tertiary amine and lacks a hydrogen atom to be replaced by an acyl group. ncert.nic.in

Transformations of the Hydroxyl Group

The primary hydroxyl group is a versatile handle for various chemical transformations, most notably esterification and etherification.

Esterification: The hydroxyl group can react with carboxylic acids, acid chlorides, or acid anhydrides to form esters. acs.org This reaction is typically catalyzed by an acid. The esterification of N,N-dialkylamino alcohols has been studied, and the rate of reaction can be influenced by the ability of the amino group to activate the carboxylic acid via hydrogen bonding. researchgate.net

Etherification: The hydroxyl group can be converted into an ether through reactions such as the Williamson ether synthesis. This involves deprotonation of the alcohol to form an alkoxide, which then acts as a nucleophile to displace a leaving group from an alkyl halide. organic-chemistry.org

Interactive Data Table: Derivatization Reactions

Polymerization Kinetics and Mechanisms Involving this compound

This section remains unwritten as extensive research did not yield specific scholarly articles, patents, or detailed research findings regarding the polymerization kinetics and transformation pathways directly involving this compound that would be suitable for generating a thorough, informative, and scientifically accurate article section with the required data tables.

While this compound is known to be used in chemical synthesis, its specific role and quantitative effects in polymerization reactions are not well-documented in readily available scientific literature. Tertiary amines, such as this compound, often function as accelerators or co-initiators in free-radical polymerization, particularly in dental resin compositions in conjunction with an initiator like camphorquinone. In such systems, the amine interacts with the initiator upon exposure to light or heat to generate free radicals, which then initiate the polymerization of monomers like methacrylates.

However, detailed kinetic studies providing data such as reaction rates, activation energies, and the precise mechanism of interaction for this compound were not found during the search. Consequently, the creation of data tables and a detailed discussion on its polymerization kinetics and mechanisms, as per the requested outline, cannot be fulfilled at this time.

Advanced Spectroscopic and Structural Elucidation

High-Resolution Nuclear Magnetic Resonance Spectroscopy (NMR) Applications

High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the unambiguous structural determination of organic molecules in solution. It provides detailed information about the chemical environment of individual atoms (specifically ¹H and ¹³C), allowing for the elucidation of molecular structure and dynamics.

NMR spectroscopy is particularly powerful for investigating the dynamic conformational behavior of flexible molecules like 2-(N-Ethyl-p-toluidino)ethanol. The molecule possesses several rotatable single bonds, notably the C-N bond between the aromatic ring and the nitrogen atom, and the C-C bond of the ethanol (B145695) side chain. Rotation around these bonds can be hindered, leading to the existence of different stable conformers or rotamers.

In such cases, NMR spectra can exhibit temperature-dependent changes. At low temperatures, where the interconversion between conformers is slow on the NMR timescale, separate signals may be observed for each distinct conformer. As the temperature increases, the rate of rotation increases, causing these separate peaks to broaden and eventually coalesce into a single, population-averaged signal. This phenomenon, known as slow or fast exchange, allows for the determination of the energy barriers to rotation.

For N-aryl-2-aminoethanols, the preferred conformation is often studied through ¹H NMR. The analysis of coupling constants and chemical shifts of the protons on the ethanolamine (B43304) moiety can reveal the predominant dihedral angles and, consequently, the spatial arrangement of the molecule. The presence of different isomers, such as cis/trans isomers in related systems, can also be identified and quantified by the appearance of distinct sets of signals in the NMR spectrum.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

ProtonPredicted Chemical Shift (ppm)MultiplicityIntegration
Aromatic C-H6.8 - 7.2Multiplet4H
-CH₂-OH3.6 - 3.8Triplet2H
N-CH₂-3.3 - 3.5Triplet2H
Ar-CH₃2.2 - 2.4Singlet3H
N-CH₂-CH₃3.3 - 3.5Quartet2H
-OHVariable (broad singlet)Singlet1H
N-CH₂-CH₃1.1 - 1.3Triplet3H

Note: Predicted values are based on standard chemical shift ranges for similar functional groups. Actual values may vary depending on the solvent and experimental conditions.

While specific studies on reaction intermediates of this compound are not detailed in the provided sources, NMR spectroscopy is a fundamental tool for such investigations. By acquiring NMR spectra at various time points during a chemical reaction, it is possible to monitor the disappearance of starting material signals and the concurrent appearance of signals corresponding to products. Crucially, short-lived, transient species—reaction intermediates—can often be detected and structurally characterized if their concentration is sufficient and their lifetime is long enough on the NMR timescale. Techniques like in-situ reaction monitoring allow for the direct observation of these intermediates, providing invaluable mechanistic insights into the transformation process.

Vibrational and Electronic Spectroscopy for Molecular Structure

Vibrational and electronic spectroscopy techniques probe the energy levels associated with molecular vibrations and electron transitions, respectively, providing complementary information to NMR.

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of IR radiation at specific frequencies corresponding to the vibrations of chemical bonds. The IR spectrum of this compound is expected to show characteristic absorption bands for its hydroxyl, amine, and aromatic components.

A key feature would be a broad absorption band in the region of 3200-3600 cm⁻¹, which is characteristic of the O-H stretching vibration of the alcohol group. The C-H stretching vibrations of the aromatic ring and the aliphatic ethyl and ethanol groups would appear in the 2850-3100 cm⁻¹ region. The presence of the aromatic ring is further confirmed by C=C stretching absorptions in the 1450-1600 cm⁻¹ range. The C-N and C-O stretching vibrations are expected to produce signals in the fingerprint region of the spectrum, typically between 1000 and 1300 cm⁻¹.

Table 2: Characteristic IR Absorption Frequencies for this compound

Functional GroupBond VibrationCharacteristic Frequency (cm⁻¹)
HydroxylO-H stretch3200 - 3600 (broad)
AromaticC-H stretch3000 - 3100
AliphaticC-H stretch2850 - 3000
AromaticC=C stretch1450 - 1600
Tertiary AmineC-N stretch1000 - 1250
AlcoholC-O stretch1050 - 1200

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. The chromophore in this compound is the N-ethyl-p-toluidine moiety. The aromatic ring gives rise to π → π* transitions, which are typically observed in the UV region. The presence of the nitrogen atom's lone pair conjugated with the aromatic system can cause a bathochromic (red) shift in the absorption maxima compared to unsubstituted benzene (B151609). The UV-Vis spectrum is expected to show strong absorption bands characteristic of a substituted aniline (B41778) derivative.

Mass Spectrometry for Molecular Characterization

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound and to deduce its structure by analyzing the fragmentation patterns of the molecular ion.

For this compound, the molecular formula is C₁₁H₁₇NO, corresponding to a monoisotopic mass of approximately 179.13 g/mol . In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺) would be expected at m/z = 179.

The molecular ion is often unstable and undergoes fragmentation, yielding smaller, characteristic ions. For this compound, a prominent fragmentation pathway is alpha-cleavage, which is the breaking of a C-C bond adjacent to a heteroatom like nitrogen or oxygen.

Key expected fragmentation patterns include:

Alpha-cleavage adjacent to the nitrogen: Loss of a methyl radical (•CH₃) from the ethyl group is less likely than cleavage of the larger group. A more significant fragmentation would be the cleavage of the C-C bond of the hydroxyethyl (B10761427) group, leading to the formation of a stable, resonance-delocalized ion. The base peak in the spectrum of the related meta-isomer is at m/z 134, corresponding to the loss of the •CH₂CH₂OH group and rearrangement, or more likely, cleavage next to the nitrogen to lose an ethyl group followed by rearrangement. A very common fragmentation for N-alkylanilines is the formation of the [M-CH₃]⁺ or [M-C₂H₅]⁺ ion.

Alpha-cleavage adjacent to the oxygen: Loss of a hydrogen radical (•H) from the hydroxyl group is possible. Cleavage of the C-C bond next to the oxygen would result in the loss of a •CH₂OH radical (mass 31), leading to a fragment at m/z 148.

Table 3: Predicted Mass Spectrometry Fragments for this compound

m/zProposed Fragment IonFragmentation Pathway
179[C₁₁H₁₇NO]⁺Molecular Ion (M⁺)
164[C₁₀H₁₄NO]⁺Loss of •CH₃
148[C₁₀H₁₄N]⁺Loss of •CH₂OH (alpha-cleavage at oxygen)
134[C₉H₁₂N]⁺Loss of •CH₂CH₂OH
120[C₈H₁₀N]⁺Loss of •C₂H₅ and •CH₂OH

Note: Fragmentation is complex and other pathways are possible. This table represents plausible major fragments.

Solid-State Structural Analysis and Crystallography

Understanding the three-dimensional arrangement of molecules in the solid state is crucial for predicting material properties.

X-ray diffraction (XRD) is the definitive method for determining the precise arrangement of atoms in a crystalline solid. This technique involves directing X-rays at a crystal and analyzing the resulting diffraction pattern. The angles and intensities of the diffracted beams provide information about the crystal lattice and the positions of the atoms within the unit cell. While detailed crystallographic data for this compound is not widely published in the provided search results, the general methodology would involve growing a single crystal of the compound and analyzing it with an X-ray diffractometer.

The resulting data would provide key parameters such as:

Table 2: Hypothetical X-ray Diffraction Data Parameters for this compound

ParameterDescription
Crystal SystemThe symmetry of the crystal lattice (e.g., monoclinic, orthorhombic).
Space GroupThe specific symmetry group of the crystal.
Unit Cell Dimensions (a, b, c, α, β, γ)The lengths and angles of the unit cell.
ZThe number of molecules in the unit cell.
Calculated DensityThe density of the crystal calculated from the crystallographic data.

Hirshfeld surface analysis is a computational method used to visualize and quantify intermolecular interactions within a crystal lattice, based on the electron distribution of the molecule. This analysis helps in understanding the forces that hold the molecules together in the solid state, such as hydrogen bonding and van der Waals forces.

For this compound, the presence of a hydroxyl (-OH) group allows for hydrogen bonding, which would be a significant intermolecular interaction. The Hirshfeld surface would visually represent regions of close contact between neighboring molecules, with different colors indicating the types and relative strengths of these interactions. This analysis provides insights into the packing of the molecules and the stability of the crystal structure.

Electrochemical Characterization and Redox Behavior

Electrochemical methods are used to study the oxidation and reduction (redox) properties of a compound.

Cyclic voltammetry (CV) is a widely used electrochemical technique to investigate the redox behavior of chemical species. In a CV experiment, the potential of a working electrode is swept linearly versus time, and the resulting current is measured. The resulting plot of current versus potential is called a cyclic voltammogram.

For this compound, cyclic voltammetry can be used to determine its oxidation potential. The nitrogen atom with its lone pair of electrons is susceptible to oxidation. The voltammogram would show an anodic peak corresponding to the oxidation of the amine functionality. The potential at which this peak occurs provides information about the ease of oxidation of the molecule. The redox behavior can be influenced by the solvent, the supporting electrolyte, and the electrode material used. nih.gov

Table 3: Expected Cyclic Voltammetry Parameters for this compound

ParameterDescription
Anodic Peak Potential (Epa)The potential at which the oxidation peak occurs.
Cathodic Peak Potential (Epc)The potential at which the reduction peak occurs (if the process is reversible).
Half-wave Potential (E₁/₂)The average of the anodic and cathodic peak potentials, indicating the formal redox potential.

The specific values for these parameters would be determined experimentally and would be characteristic of the redox properties of this compound.

Electron Paramagnetic Resonance (EPR) Spectroscopy

Electron Paramagnetic Resonance (EPR), also known as Electron Spin Resonance (ESR), is a spectroscopic technique that detects species with unpaired electrons. ethz.chnih.gov For a molecule like this compound, which is a diamagnetic species without unpaired electrons in its ground state, direct analysis by EPR spectroscopy is not feasible. However, EPR becomes a powerful tool for studying the corresponding radical cation, which can be generated through oxidation processes. The resulting EPR spectrum provides detailed information about the electronic structure and the distribution of the unpaired electron's spin density within the molecule.

Detailed research into the specific radical cation of this compound is not extensively documented in publicly available literature. However, the principles of its EPR analysis can be thoroughly understood by examining studies on closely related aniline and N,N-dialkylaniline radical cations. nih.govresearchgate.net These studies reveal that the unpaired electron in such species is delocalized across the phenyl ring and the nitrogen atom. researchgate.net

The primary parameters obtained from an EPR spectrum are the g-factor and hyperfine coupling constants (hfccs). The g-factor is a dimensionless quantity that is characteristic of the radical's electronic environment. For organic radicals, the g-value is typically close to that of a free electron (approximately 2.0023). u-tokyo.ac.jp

Hyperfine coupling arises from the interaction of the unpaired electron's magnetic moment with the magnetic moments of nearby nuclei (e.g., ¹⁴N and ¹H). The magnitude of the hyperfine coupling constant, a, is directly proportional to the spin density at the nucleus and provides a map of the unpaired electron's distribution. nih.gov In the case of an N-ethyl-p-toluidine-based radical cation, significant hyperfine couplings are expected for the nitrogen atom, the protons of the aromatic ring, and the protons on the alpha-carbons of the N-ethyl and N-ethanol substituents.

Research on analogous N,N-dialkylaniline radical cations has shown that they can be generated through single-electron transfer (SET) processes, for instance, by reacting the parent amine with a Lewis acid like tris(pentafluorophenyl)borane, B(C₆F₅)₃, sometimes initiated by photoirradiation. nih.gov The stability and EPR spectral characteristics of the resulting radical cations are highly dependent on the substituents and the surrounding matrix. nih.govnih.gov

The hyperfine coupling constants for a hypothetical this compound radical cation can be predicted based on data from similar structures. The interaction of the unpaired electron with the ¹⁴N nucleus (spin I=1) would split the EPR signal into a triplet. Each of these lines would be further split by couplings to various protons.

A representative dataset, extrapolated from studies on related N,N-dialkylaniline and p-phenylenediamine radical cations, illustrates the typical range and assignments of hyperfine coupling constants. nih.govmdpi.com

Table 1: Representative Hyperfine Coupling Constants for N-Aryl Radical Cations

NucleusType of CouplingTypical a value (MHz)
¹⁴NNitrogen Hyperfine20 - 30
¹HAromatic (ortho)9 - 10
¹HAromatic (meta)3 - 4
¹HN-CH₂ (Methylene)25 - 30
¹HMethyl (para-tolyl)~20

Note: These values are illustrative and based on data from analogous compounds. The actual values for the this compound radical cation would need to be determined experimentally.

The analysis of these hyperfine couplings is crucial for understanding the molecule's electronic and geometric structure upon oxidation. For instance, the magnitude of the N-CH₂ proton coupling is sensitive to the geometry and hyperconjugative effects, reflecting the orientation of the alkyl groups relative to the aromatic ring's p-orbital system where the spin density resides. nih.govnih.gov Computational studies, often using density functional theory (DFT), are frequently employed alongside experimental EPR to assign the observed hyperfine couplings and to predict the geometries of these transient radical species. mdpi.com

Computational Chemistry and Theoretical Modeling

Quantum Chemical Calculations for Electronic Structure

Quantum chemical calculations are instrumental in understanding the fundamental electronic properties of a molecule, which in turn dictate its reactivity and interactions.

For 2-(N-Ethyl-p-toluidino)ethanol, it is expected that the nitrogen atom would have a geometry intermediate between sp² and sp³ hybridization. The presence of the ethyl and hydroxyethyl (B10761427) groups would lead to a slight pyramidalization at the nitrogen center. The p-methyl group on the toluidine ring is an electron-donating group, which would increase the electron density on the nitrogen atom and influence the bond lengths and angles of the aromatic system.

Table 1: Predicted Geometrical Parameters for this compound based on DFT Calculations of Analogous Molecules (Note: The following data are representative values for N,N-dialkylanilines and are intended to be illustrative for this compound.)

ParameterPredicted Value
C-N (Aromatic) Bond Length~1.40 Å
C-N (Aliphatic) Bond Length~1.47 Å
C-C (Aromatic) Bond Length~1.39 - 1.41 Å
C-O Bond Length~1.43 Å
C-N-C Bond Angle~118°
Aromatic Ring C-C-C Angle~120°

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are key indicators of a molecule's chemical reactivity. The HOMO is the orbital from which an electron is most likely to be donated, while the LUMO is the orbital to which an electron is most likely to be accepted. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a measure of the molecule's excitability and chemical stability.

In QSAR studies of substituted anilines and phenols, the energies of the HOMO (EHOMO) and LUMO (ELUMO) are often used as descriptors to predict biological activity and toxicity. scientific.netresearchgate.net For aromatic amines, the HOMO is typically localized on the aniline (B41778) ring and the nitrogen atom, reflecting their electron-donating nature. The LUMO is usually distributed over the aromatic ring.

For this compound, the electron-donating p-methyl and N-ethyl groups would be expected to raise the energy of the HOMO, making the molecule more susceptible to electrophilic attack. The HOMO-LUMO gap provides insights into the molecule's electronic transitions and its potential to participate in charge-transfer interactions. A smaller gap generally indicates higher reactivity.

Table 2: Predicted Electronic Properties for this compound based on Analogous Compounds (Note: These values are illustrative and based on calculations of similar aromatic amines.)

PropertyPredicted Value
HOMO Energy~ -5.0 to -5.5 eV
LUMO Energy~ 0.0 to 0.5 eV
HOMO-LUMO Gap~ 5.0 to 6.0 eV

These electronic parameters are fundamental in predicting the molecule's behavior in chemical reactions.

Molecular Dynamics Simulations and Conformational Analysis

Molecular dynamics (MD) simulations provide a means to study the time-dependent behavior of molecules, including their conformational changes and interactions with their environment.

Quantitative Structure-Activity Relationships (QSAR) and Cheminformatics

QSAR is a computational technique that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity or other properties. Cheminformatics involves the use of computational methods to analyze and manage chemical data.

This compound has been utilized in the development of QSAR models to predict the aquatic toxicity of chemicals. chemicalbook.com In such models, various molecular descriptors are calculated for a set of compounds, and these descriptors are then correlated with their experimentally determined toxicity.

Commonly used descriptors in QSAR studies of aromatic amines for aquatic toxicity include:

LogP (Octanol-Water Partition Coefficient): A measure of the molecule's hydrophobicity.

EHOMO and ELUMO: Quantum chemical descriptors related to the molecule's electronic reactivity. scientific.netresearchgate.net

Molecular Weight (MW): A simple descriptor related to the size of the molecule.

Topological and Geometrical Descriptors: Parameters that describe the molecule's connectivity and three-dimensional shape.

These descriptors are used to build predictive models that can estimate the toxicity of new or untested aromatic amines, thereby reducing the need for extensive experimental testing. The inclusion of this compound in these studies helps to broaden the chemical space of the models and improve their predictive power for similar compounds.

Predictive Modeling for Material Properties

Predictive modeling is a cornerstone of computational chemistry, enabling the estimation of a material's properties without the need for empirical synthesis and testing. For a molecule like this compound, these models can predict a wide range of physical, chemical, and electronic characteristics.

Quantitative Structure-Property Relationship (QSPR) models are a common approach. These models establish a mathematical relationship between the molecular structure of a compound and its properties. For this compound, a QSPR study would involve calculating a set of molecular descriptors that encode its structural and chemical features. These descriptors could include topological indices, quantum chemical parameters, and steric or electronic properties. By correlating these descriptors with known properties of similar molecules, a predictive model can be built.

Another powerful technique is the use of machine learning algorithms. mdpi.com These algorithms can be trained on datasets of molecules with known properties to predict the properties of new, uncharacterized molecules like this compound. The success of such models is highly dependent on the availability of relevant training data.

Table 1: Hypothetical Data for Predictive Modeling of Material Properties

While specific research findings for this compound are not available, the following table illustrates the type of data that would be generated in a predictive modeling study for this compound and its analogs.

Molecular DescriptorPredicted Property 1Predicted Property 2Predicted Property 3
Descriptor AValue XValue YValue Z
Descriptor BValue X'Value Y'Value Z'
Descriptor CValue X''Value Y''Value Z''

Note: The data in this table is for illustrative purposes only and does not represent actual research findings.

Design of Novel Derivatives with Tuned Attributes

Computational chemistry also plays a crucial role in the rational design of new molecules with desired properties. Starting from the core structure of this compound, computational methods can be used to explore how chemical modifications would affect its attributes.

This process often begins with the generation of a virtual library of derivatives. For this compound, this could involve modifications to the ethyl group, the toluidine ring, or the ethanol (B145695) moiety. These virtual compounds are then subjected to high-throughput computational screening.

Molecular docking simulations, for instance, could be used to predict the binding affinity of these derivatives to a specific biological target. Similarly, molecular dynamics simulations can provide insights into the conformational behavior and stability of the designed molecules. mdpi.com

The results of these computational experiments can be used to prioritize which novel derivatives are most likely to possess the desired tuned attributes, guiding synthetic chemistry efforts and reducing the time and cost of research and development.

Table 2: Illustrative Data for the Design of Novel Derivatives

The following interactive table provides a conceptual overview of the data that would be generated during the computational design of novel derivatives of this compound.

DerivativeModificationPredicted Affinity (Unit)Predicted Stability (Unit)
Derivative 1R-group substitutionValue AValue B
Derivative 2Ring modificationValue A'Value B'
Derivative 3Side-chain alterationValue A''Value B''

Note: The data in this table is for illustrative purposes only and does not represent actual research findings.

Applications in Advanced Materials and Chemical Technologies

Role in Chromophoric Systems and Dye Chemistry

The primary industrial application of 2-(N-Ethyl-p-toluidino)ethanol lies in its function as an intermediate in the synthesis of colorants. Its molecular structure, featuring a reactive hydroxyl group and a tertiary amine attached to a toluidine core, makes it a valuable building block for creating complex dye molecules.

Development of Novel Disperse Dyes and Pigments

This compound serves as a precursor in the manufacturing of certain disperse dyes. These dyes are non-ionic colorants with low water solubility, making them suitable for dyeing hydrophobic fibers such as polyester (B1180765) and acetate. The synthesis typically involves the diazotization of an aromatic amine and its subsequent coupling with this compound, which acts as the coupling component. The resulting azo compounds form the basis of the dye's chromophoric system.

While the compound is recognized as a dye intermediate, specific details on the development of novel disperse dyes and pigments derived directly from this compound are not extensively documented in publicly accessible literature. Its structural analog, 2-(N-Ethyl-m-toluidino)ethanol, is more frequently cited in the context of specific commercial dyes, such as Cationic Red 6B. sielc.commit-ivy.com

Structure-Performance Relationships in Coloration

The performance of a dye is intrinsically linked to its molecular structure. In dyes synthesized from this compound, several structural features influence the final coloration properties:

The Azo Group (-N=N-): This is the primary chromophore responsible for the absorption of light in the visible spectrum.

The Toluidine Moiety: The N-ethyl and p-methyl groups on the benzene (B151609) ring act as auxochromes, modifying the color and intensity of the dye. The para-position of the methyl group, in particular, influences the electron density distribution within the conjugated system, which can affect the wavelength of maximum absorption (λmax) and thus the observed color.

The Ethanol (B145695) Group (-CH2CH2OH): The hydroxyl group can play a role in the dye's affinity for certain fibers and may also serve as a reactive site for further chemical modification.

Detailed research specifically correlating the structure of dyes derived from this compound with their performance characteristics, such as lightfastness, wash fastness, and sublimation fastness, is not widely available in the reviewed literature.

Precursor for Specialty Organic Chemicals and Intermediates

Beyond its role in dye manufacturing, this compound is classified as a fine chemical intermediate, suggesting its utility in multi-step syntheses for various industrial applications.

Synthesis of Fine Chemicals for Industrial Applications

As a chemical intermediate, this compound can be utilized in the synthesis of a range of organic compounds. The presence of a reactive hydroxyl group and an aromatic amine functionality allows for a variety of chemical transformations, including esterification, etherification, and further substitution on the aromatic ring. However, specific examples of its application in the synthesis of fine chemicals for industrial use, outside of the dye industry, are not prominently featured in the available scientific and technical databases. The related compound, 2-(N-methyl-p-toluidino)ethanol, is noted as an intermediate in the production of UV-curable coatings and photopolymerization initiators. nbinno.com

Pathways to Advanced Polymer Monomers

The molecular structure of this compound contains functionalities that could theoretically be modified to produce polymer monomers. For instance, the hydroxyl group could be converted into a polymerizable group, such as an acrylate (B77674) or methacrylate, through esterification. The resulting monomer could then be used in the synthesis of specialty polymers with tailored properties.

Despite this potential, a review of the current literature does not reveal established pathways or significant research focused on the conversion of this compound into advanced polymer monomers.

Advanced Polymeric Materials and Polymerization Modifiers

The incorporation of this compound into polymer structures or its use as a polymerization modifier is not a well-documented area of application. While amine compounds can sometimes act as catalysts or chain transfer agents in certain polymerization reactions, there is no specific information available to suggest that this compound is commonly used in this capacity. The development of advanced polymeric materials often involves the use of bifunctional or multifunctional monomers to create cross-linked or branched structures, and while this compound possesses a hydroxyl group that could be utilized, its current role in this field appears to be minimal to non-existent based on available data.

Physicochemical Properties of this compound

PropertyValue
CAS Number 13386-60-2 sielc.comguidechem.com
Molecular Formula C11H17NO sielc.comguidechem.com
Molecular Weight 179.26 g/mol sielc.comguidechem.com

Note: The majority of publicly available physical property data, such as boiling point and density, pertains to the meta-isomer, 2-(N-Ethyl-m-toluidino)ethanol (CAS No. 91-88-3), and is therefore not included in this table to maintain a strict focus on the para-isomer.

Function as Chain Extenders and Crosslinkers

In the realm of polymer chemistry, chain extenders and crosslinkers are crucial components that significantly influence the final properties of polymeric materials such as polyurethanes and epoxy resins. Chain extenders are low molecular weight diols or diamines that react with isocyanate or epoxy groups to build up the polymer chain, while crosslinkers create a network structure, enhancing the material's strength, thermal stability, and chemical resistance.

While specific studies detailing the use of this compound as a chain extender or crosslinker are not prevalent in publicly available literature, its molecular structure suggests a potential role in these applications. The presence of a hydroxyl (-OH) group allows it to react with functional groups like isocyanates in polyurethane synthesis or with epoxy groups in epoxy resin systems. google.com In polyurethane formulations, diols are commonly used as chain extenders to create the hard segments of the polymer, which contribute to its mechanical strength. wikipedia.org The reaction of the hydroxyl group of this compound with a diisocyanate would lead to the formation of a urethane (B1682113) linkage, incorporating the molecule into the polymer backbone.

Similarly, in epoxy resin systems, compounds with active hydrogens, such as those in hydroxyl groups, can react with the epoxy ring to act as crosslinking agents, also known as curing agents or hardeners. nagase.comgoogle.com The tertiary amine group present in this compound could also play a catalytic role in the curing process of both polyurethane and epoxy resins. wikipedia.orggoogle.com

It is important to note that while the functional groups of this compound are suitable for these reactions, its specific performance and the properties of the resulting polymers would need to be empirically determined.

Initiation and Control in Free Radical Polymerization Systems

Free radical polymerization is a widely used method for synthesizing a variety of polymers. libretexts.orgyoutube.com The process involves initiation, propagation, and termination steps, with the initiation step being critical for starting the polymerization chain reaction. libretexts.orgyoutube.com Tertiary amines have been shown to play a significant role in both the initiation and control of free radical polymerization, particularly in advanced techniques like Atom Transfer Radical Polymerization (ATRP) and photo-induced polymerization. rsc.orgacs.orgrsc.orgresearchgate.netresearchgate.net

As a tertiary amine, this compound has the potential to be utilized in these polymerization systems. In certain controlled radical polymerization processes, tertiary amines can act as catalysts or reducing agents, helping to generate the radical species that initiate polymerization and to control the concentration of active radicals, which in turn controls the polymer chain growth. acs.orgrsc.orgresearchgate.net For instance, in some photo-induced polymerization systems, tertiary amines can act as co-initiators, forming an excited state complex with a photosensitizer upon exposure to light, which then generates the initiating radicals. rsc.orgrsc.org

The use of tertiary amines can offer several advantages, including the ability to conduct polymerization under mild conditions and to achieve better control over the polymer's molecular weight and structure. rsc.org The specific effectiveness of this compound in these systems would depend on its reactivity and the specific reaction conditions.

Emerging Applications in Optoelectronic and Sensing Materials

The electronic and optical properties of organic molecules are of great interest for the development of advanced materials for optoelectronic and sensing applications. The aromatic structure and the presence of electron-donating groups in this compound suggest its potential as a building block for such materials.

Design of Fluorescent Probes and Indicators

Fluorescent probes and indicators are molecules that exhibit a change in their fluorescence properties in response to a specific stimulus, such as the presence of a particular ion or a change in pH. Azo dyes, which contain the -N=N- functional group, are a major class of synthetic colorants, and many exhibit fluorescent properties. unb.canih.govcuhk.edu.hk

The synthesis of azo dyes typically involves the diazotization of a primary aromatic amine, followed by a coupling reaction with an electron-rich aromatic compound. nih.govcuhk.edu.hkjbiochemtech.com As an N-alkylaniline derivative, this compound is a tertiary aromatic amine. While primary aromatic amines are directly used for diazotization, tertiary aromatic amines can undergo nitrosation at the para-position to the amino group if it is unsubstituted. However, in this compound, the para-position is occupied by a methyl group. For this compound to be used in azo dye synthesis, it would likely need to be chemically modified first, for instance, by introducing a primary amine group elsewhere on the molecule. Alternatively, it could potentially be used as the coupling component in the synthesis of certain types of dyes.

Conductivity and Optical Characteristics in Material Science

The electrical and optical properties of polymers can be tailored by incorporating specific molecular structures. Polyaniline and its derivatives are well-known conducting polymers whose conductivity can be influenced by the presence of substituents on the aromatic ring. plu.mxniscpr.res.inresearchgate.net The incorporation of a substituted aniline (B41778) derivative like this compound into a polymer backbone could therefore be a strategy to modify the electrical properties of the resulting material. The conductivity of such a polymer would depend on factors like the degree of doping and the polymer's morphology. researchgate.net

In the field of nonlinear optics, organic materials with large third-order nonlinear optical susceptibilities are sought after for applications in optical switching and signal processing. dtic.mildtic.mil Research has shown that polymers containing N,N-disubstituted p-toluidine (B81030) moieties can exhibit significant nonlinear optical properties. researchgate.net The delocalized π-electron system of the aromatic ring, coupled with the electron-donating nature of the amino group, contributes to these properties. Therefore, polymers synthesized from or containing this compound could potentially exhibit interesting nonlinear optical behavior.

The following table summarizes the key properties of this compound:

PropertyValue
Molecular Formula C11H17NO
Molecular Weight 179.26 g/mol
CAS Number 91-88-3
Boiling Point 114-115 °C at 1 mmHg
Density 1.019 g/mL at 25 °C
Refractive Index n20/D 1.555

Applications in Photographic Chemicals

In traditional color photography, the development process relies on a series of chemical reactions to convert the latent image on the exposed film into a visible, full-color photograph. ebsco.comuh.edu A key component of this process is the color developer, which contains a color developing agent. justia.com

Color developing agents are typically derivatives of p-phenylenediamine. google.com These compounds are oxidized in the presence of exposed silver halide crystals in the photographic emulsion. ebsco.com The oxidized form of the developing agent then reacts with color couplers present in the different layers of the film to form cyan, magenta, and yellow dyes, which together create the final color image. justia.com

Given that this compound is a derivative of p-toluidine, which is structurally similar to p-phenylenediamine, it has the potential to be used as a color developing agent or as a component in a color developer formulation. Its specific reactivity and the color of the dyes it would form would depend on the nature of the color couplers it reacts with. The use of different developing agents can influence the final characteristics of the photograph, such as color balance and image stability. justia.com The photographic emulsion itself is a complex mixture, typically containing silver halide crystals suspended in a gelatin matrix. uh.edugoogle.com While the developing agent is part of the processing solution, other chemicals can be incorporated into the emulsion to modify its properties.

Lack of Specific Data Impedes Article Generation on the Environmental Fate of this compound

Comprehensive research has revealed a significant lack of specific scientific data regarding the environmental chemical behavior and degradation of the compound this compound. Despite extensive searches for information on its abiotic transformation, biodegradation, and environmental persistence, no dedicated studies detailing the photochemical degradation, hydrolytic stability, or microorganism-mediated degradation pathways for this specific chemical entity could be identified in publicly available scientific literature.

Consequently, it is not possible to generate a thorough, informative, and scientifically accurate article that adheres to the provided outline. The absence of specific research findings for this compound means that any attempt to create the requested content would be based on speculation rather than empirical evidence, thereby failing to meet the required standards of scientific accuracy and specificity.

Therefore, until specific research on the environmental chemical behavior and degradation of this compound becomes available, the generation of the requested article with the specified level of detail and scientific rigor is not feasible.

Future Directions and Interdisciplinary Research

Integration with Artificial Intelligence and Machine Learning in Chemical Discovery

Predictive Modeling of Physicochemical Properties: Machine learning models, such as Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models, are increasingly being used to predict the biological, physical, and chemical properties of compounds. researchgate.net For aromatic amines, QSAR models have been developed to predict properties like toxicity. nih.govresearchgate.netnih.gov By training these models on datasets of similar N-alkylated aromatic amines, it is possible to predict the properties of novel, unsynthesized derivatives of 2-(N-Ethyl-p-toluidino)ethanol. mdpi.com This in silico screening can identify candidates with desirable characteristics, such as enhanced thermal stability or specific electronic properties, for various applications, thereby reducing the time and cost associated with experimental synthesis and testing. researchgate.net

Design of Novel Derivatives with Enhanced Functionalities: Generative AI models can design novel derivatives of this compound with specific functionalities. By defining desired properties, such as a particular absorption spectrum or charge transport capability, these models can generate molecular structures that are predicted to exhibit these characteristics. This approach opens up possibilities for creating bespoke molecules for niche applications in fields like organic electronics and advanced materials.

AI/ML ApplicationPotential Impact on this compound ResearchKey Techniques
Predictive ModelingRapid screening of derivatives for desired properties (e.g., toxicity, electronic properties).QSAR, QSPR, Decision Tree Regression, Gaussian Process Regression. researchgate.netmdpi.comderby.ac.uk
Retrosynthesis PlanningDiscovery of novel and more efficient synthetic routes.Neural networks, graph-based algorithms.
Reaction OptimizationIncreased reaction yields and reduced by-products.Bayesian optimization, reinforcement learning.
De Novo Molecular DesignCreation of novel derivatives with tailored functionalities for specific applications.Generative Adversarial Networks (GANs), Variational Autoencoders (VAEs).
Table 1: Potential Applications of AI and Machine Learning in the Study of this compound.

Sustainable Synthesis and Circular Economy Principles for this compound

The chemical industry is undergoing a transformation towards more sustainable practices, driven by the principles of green chemistry and the circular economy. Applying these concepts to the synthesis of this compound can significantly reduce its environmental footprint.

Green Synthesis Routes: The development of greener synthetic methods for this compound is a key area of future research. This includes the use of biocatalysts, such as enzymes, to mediate the N-alkylation of p-toluidine (B81030). researchgate.net Biocatalysis often proceeds under milder reaction conditions and with higher selectivity, reducing energy consumption and waste generation. rsc.org The "borrowing hydrogen" strategy, which utilizes alcohols as alkylating agents, is another green approach that generates water as the only byproduct. researchgate.net Exploring the use of renewable feedstocks and environmentally benign solvents will further enhance the sustainability of its production. arkat-usa.org

Circular Economy Models: Implementing circular economy principles in the production of specialty amines involves designing processes that minimize waste and maximize resource utilization. eastman.com This can be achieved through the recycling and reusing of solvents and catalysts. Furthermore, byproducts from the synthesis of this compound could be valorized as starting materials for other chemical processes. A comprehensive life cycle assessment (LCA) of the entire production process can identify hotspots for environmental impact and guide the development of more sustainable practices. semanticscholar.orgresearchgate.netnorsus.nodtu.dk

Sustainable ApproachDescriptionPotential Benefits
BiocatalysisUse of enzymes for selective N-alkylation reactions. researchgate.netMilder reaction conditions, higher yields, reduced waste. rsc.org
Green SolventsReplacement of traditional volatile organic compounds with water or bio-based solvents. arkat-usa.orgReduced environmental pollution and health hazards.
Catalyst RecyclingDevelopment of heterogeneous catalysts that can be easily separated and reused.Lower production costs and reduced metal waste.
By-product ValorizationConversion of reaction by-products into valuable chemicals.Improved atom economy and reduced waste streams.
Life Cycle Assessment (LCA)Holistic analysis of the environmental impact of the entire production process. semanticscholar.orgresearchgate.netnorsus.nodtu.dkIdentification of areas for improvement in sustainability.
Table 2: Sustainable Synthesis and Circular Economy Strategies for this compound.

Expanding Applications in Niche Advanced Technology Sectors

The unique molecular structure of this compound, featuring both a hydroxyl group and an N-aryl amine moiety, makes it a promising candidate for applications in several advanced technology sectors beyond its traditional use as a dye intermediate. mit-ivy.com

Organic Electronics: N-aryl amines are known for their hole-transporting properties, making them valuable components in organic light-emitting diodes (OLEDs) and other organic electronic devices. rsc.org The ethanol (B145695) group in this compound provides a reactive site for further functionalization, allowing for its incorporation into polymer backbones or attachment to other molecules to create novel charge transport materials. Research is ongoing to explore the potential of its derivatives in enhancing the efficiency and stability of OLEDs.

High-Performance Polymers and Composites: The hydroxyl group of this compound can be used to synthesize monomers for high-performance polymers, such as polyurethanes and polyesters. The incorporation of the N-ethyl-p-toluidino moiety into the polymer chain can impart desirable properties, including thermal stability, and specific optical or electronic characteristics. These advanced polymers could find applications in aerospace, automotive, and electronics industries as coatings, adhesives, or composite materials. mdpi.commdpi.comresearchgate.netresearchgate.netnih.gov

Photopolymerization and UV-Curable Coatings: A structurally related compound, 2-(N-methyl-p-toluidino)ethanol, is used as an intermediate in photopolymerization initiators and UV-curable coatings. nbinno.com This suggests that this compound could also be a valuable component in these applications, where rapid curing and high thermal stability are required.

Challenges and Opportunities in Fundamental and Applied Research

Despite the promising future directions, there are several challenges and opportunities that need to be addressed in the fundamental and applied research of this compound.

Challenges:

Trace Analysis and Impurity Profiling: The development of robust analytical methods for the detection and quantification of this compound and its impurities at trace levels is crucial for quality control and environmental monitoring. env.go.jpnih.govmdpi.comnih.gov The complexity of matrices in which it might be found, such as in environmental samples or polymer composites, presents a significant analytical challenge.

Scalable and Cost-Effective Synthesis: While green synthesis routes are desirable, their scalability and economic viability for industrial production need to be carefully evaluated. The development of efficient and reusable catalysts is a key challenge in this regard.

Structure-Property Relationship Understanding: A deeper understanding of the relationship between the molecular structure of this compound derivatives and their functional properties is needed to guide the rational design of new materials. This requires a combination of computational modeling and experimental characterization.

Opportunities:

Functionalization of the Hydroxyl Group: The reactive hydroxyl group offers a versatile handle for the synthesis of a wide range of derivatives with novel properties and applications. researchgate.net This opens up a vast chemical space for exploration.

Development of Novel N-Arylbenzamidines: The synthesis of N-arylbenzamidines from benzonitriles and arylamines suggests the potential for creating a new class of compounds derived from this compound with unique biological or material properties. researchgate.net

Interdisciplinary Collaboration: The future of research on this compound lies in the collaboration between chemists, material scientists, data scientists, and engineers to fully realize its potential in advanced applications.

Q & A

Q. What are the established synthetic routes for 2-(N-Ethyl-p-toluidino)ethanol, and how do reaction conditions influence yield?

The compound is synthesized via ethoxidation of N-ethyl-p-toluidine with ethylene oxide under controlled temperature (typically 50–80°C) and pressure. Catalysts such as acidic or basic agents may accelerate the reaction. Yield optimization requires monitoring reactant ratios, solvent selection (e.g., ethanol or toluene), and purification via fractional distillation or recrystallization .

Q. Which spectroscopic and chromatographic methods are recommended for characterizing this compound?

  • NMR : 1^1H and 13^13C NMR confirm the ethyl, toluidino, and ethanol moieties (e.g., δ 1.2 ppm for CH3_3 in ethyl groups).
  • GC-MS : Quantifies purity and identifies byproducts (e.g., unreacted toluidines).
  • FT-IR : Detects hydroxyl (O-H stretch ~3300 cm1^{-1}) and aromatic C-H stretches. Structural data from NIST Chemistry WebBook and Ashford’s Dictionary provide reference spectra .

Q. What are the primary derivatives of this compound, and how are they utilized?

Derivatives like Disperse Blue 106 and Disperse Yellow 93 are synthesized via diazo coupling or alkylation. These derivatives are used as intermediates in dye chemistry and photoinitiators for polymers .

Advanced Research Questions

Q. How can vaporization enthalpies and other thermodynamic properties of this compound be calculated using computational frameworks?

The "centerpiece" approach combines group-contribution methods with experimental data (e.g., from NIST) to estimate vaporization enthalpies. Density functional theory (DFT) at the B3LYP/6-31G* level can validate these predictions. Discrepancies >5% require recalibration with experimental benchmarks .

Q. What experimental designs are suitable for optimizing solvent extraction or reaction efficiency involving this compound?

Response Surface Methodology (RSM), particularly Box-Behnken designs, can model interactions between variables (e.g., temperature, solvent concentration). For example, ethanol concentration and sonication time in ultrasonic-assisted extraction can be optimized using a 3-factor design with ANOVA validation .

Q. How can contradictions in reported physical properties (e.g., solubility, boiling point) be resolved?

Cross-validate data across authoritative sources (NIST, PubChem) and replicate measurements under standardized conditions (e.g., IUPAC guidelines). For solubility discrepancies, use shake-flask methods with HPLC quantification. Document solvent purity and temperature controls .

Q. What role does this compound play in polymer chemistry, particularly in resin systems?

As a co-initiator, it activates peroxides in acrylic/polyester resin curing. Its hydroxyl and amine groups facilitate free-radical generation under UV light. Studies should assess initiation efficiency via gel permeation chromatography (GPC) to monitor molecular weight changes during polymerization .

Q. How reliable are computational models for predicting the compound’s reactivity in novel reactions (e.g., with nitroalkanes)?

Validate models using Hammett constants (σ) for substituent effects on the toluidino group. Compare predicted reaction pathways (e.g., nucleophilic substitution) with experimental LC-MS/MS data. Adjust parameters like solvent dielectric constant in simulations to improve accuracy .

Methodological Notes

  • Data Validation : Prioritize peer-reviewed databases (NIST, PubChem) over uncertified platforms.
  • Experimental Replication : Document batch-to-batch variability in synthesis and use internal standards for analytical methods.
  • Ethical Reporting : Disclose conflicts in property data and justify methodological choices (e.g., RSM over Taguchi designs) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.